molecular formula C13H10FNO2 B2612542 4-(2-Fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde CAS No. 446275-97-4

4-(2-Fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde

Cat. No. B2612542
CAS RN: 446275-97-4
M. Wt: 231.226
InChI Key: JJYVVGQWXOTSRS-UHFFFAOYSA-N
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Description

The compound “4-(2-Fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted at the 1-position with a methyl group and at the 4-position with a 2-fluorobenzoyl group. Additionally, there is a carbaldehyde group attached to the 2-position of the pyrrole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole ring, the introduction of the methyl group, and the attachment of the 2-fluorobenzoyl and carbaldehyde groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrrole ring and the benzoyl group would likely contribute to the compound’s stability. The fluorine atom in the benzoyl group would be expected to be highly electronegative, pulling electron density towards itself .


Chemical Reactions Analysis

The reactivity of this compound would depend on various factors, including the presence of the electron-rich pyrrole ring and the electron-withdrawing fluorobenzoyl and carbaldehyde groups. These groups could potentially make the compound susceptible to electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbaldehyde group and the electronegative fluorine atom could impact the compound’s solubility in different solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces between its molecules .

Scientific Research Applications

New Synthesis of 3-Fluoropyrroles

This research demonstrates an efficient preparation method for 3-fluorinated pyrroles, a compound class related to "4-(2-Fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde". The synthesis involves electrophilic alpha,alpha-difluorination followed by dehydrofluorination, offering a novel entry into various 3-fluorinated pyrroles. This methodology could be applicable to the synthesis or functionalization of similar compounds for use in material science or pharmaceutical research (Surmont et al., 2009).

Synthesis of Fluorine-Containing Pyrrolyl-Substituted Compounds

This study reports the high-yield synthesis of fluorine-containing pyrrolyl-substituted benzothiazinones, demonstrating the versatility of fluorinated pyrroles in synthesizing complex molecules. These compounds were characterized by various spectroscopic methods, indicating potential applications in the development of novel materials or bioactive molecules (Nosova et al., 2019).

Novel Synthesis of Pyrrolo[2,1-c][1,4]benzodiazocine

This research outlines a novel synthesis pathway for the pyrrolo[2,1-c][1,4]benzodiazocine ring system, starting from 1H-pyrrole-2-carbaldehyde. This synthesis route could be explored for generating novel compounds with potential applications in medicinal chemistry or material science (Koriatopoulou et al., 2008).

Facile and Regioselective Synthesis of Substituted Pyrazoles

A method developed for the regioselective synthesis of substituted pyrazoles from 2-fluorobenzaldehydes showcases the potential of fluorinated precursors in synthesizing heterocyclic compounds. These findings could hint at the utility of "4-(2-Fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde" in generating fluorescent compounds for use in OLEDs or as bioactive molecules (Szlachcic et al., 2017).

Mechanism of Action

Without specific information about the biological activity of this compound, it’s difficult to predict its mechanism of action. If it were biologically active, the mechanism could depend on a variety of factors, including the compound’s ability to interact with biological macromolecules such as proteins or DNA .

Future Directions

Future research on this compound could involve exploring its potential biological activity, studying its reactivity under various conditions, or investigating its physical and chemical properties in more detail .

properties

IUPAC Name

4-(2-fluorobenzoyl)-1-methylpyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-15-7-9(6-10(15)8-16)13(17)11-4-2-3-5-12(11)14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYVVGQWXOTSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C=O)C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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